Ftivazida

Descripción general

Descripción

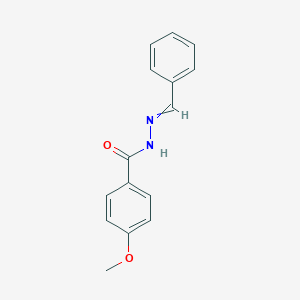

Ftivazida, también conocida como N-(3-metoxi-4-hidroxibencilideno)-N’-isonicotinilhidrazina, es un compuesto orgánico con la fórmula química C14H13N3O3. Aparece como un polvo cristalino amarillo pálido, ligeramente soluble en etanol e insoluble en agua. This compound se utiliza principalmente como un fármaco antituberculoso debido a su potente actividad contra Mycobacterium tuberculosis .

Aplicaciones Científicas De Investigación

La Ftivazida tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la Ftivazida implica la inhibición de la síntesis de ácido micólico, que es esencial para la formación de la pared celular de las micobacterias. Al interrumpir la producción de ácidos micólicos, la this compound debilita la pared celular de Mycobacterium tuberculosis, haciéndola más susceptible a los ataques del sistema inmune y otros antibióticos. Este mecanismo es particularmente eficaz contra las micobacterias, que dependen en gran medida de sus robustas paredes celulares para su supervivencia y patogenicidad .

Compuestos Similares:

Isoniazida: Otro fármaco antituberculoso que también se dirige a la síntesis de ácido micólico.

Rifampicina: Un antibiótico que se utiliza en combinación con otros fármacos para tratar la tuberculosis.

Etambutol: Inhibe la síntesis de la pared celular de las micobacterias.

Singularidad de la this compound: La this compound es única debido a su estructura específica de hidrazona, que le permite formar complejos estables con metales como el cobre(II). Estos complejos exhiben una actividad antibacteriana mejorada en comparación con el compuesto original . Además, la capacidad de la this compound para inhibir la síntesis de ácido micólico la convierte en una opción valiosa en el tratamiento de la tuberculosis multirresistente .

Análisis Bioquímico

Biochemical Properties

Ftivazide interacts with various biomolecules in the body to exert its anti-tuberculosis activity . It disrupts the synthesis of mycolic acids, which are essential components of the cell walls of mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .

Cellular Effects

Ftivazide has a significant impact on the cellular processes of mycobacteria. By disrupting the synthesis of mycolic acids, Ftivazide inhibits the formation of the cell wall and cell membrane of mycobacteria . This leads to the death of the bacteria, thereby exerting its anti-tuberculosis effect .

Molecular Mechanism

The molecular mechanism of Ftivazide involves the disruption of mycolic acid synthesis, which is crucial for the formation of the cell wall and cell membrane of mycobacteria . This disruption inhibits nucleic acid synthesis and energy metabolism, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

It is known that Ftivazide has a potent anti-tuberculosis activity .

Dosage Effects in Animal Models

It is known that Ftivazide has a potent anti-tuberculosis activity .

Metabolic Pathways

Ftivazide is involved in the metabolic pathway that disrupts the synthesis of mycolic acids in mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .

Transport and Distribution

It is known that Ftivazide has a potent anti-tuberculosis activity .

Subcellular Localization

It is known that Ftivazide has a potent anti-tuberculosis activity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Ftivazida se puede sintetizar a través de una reacción de múltiples pasos. Un método común implica la reacción del isonicotinato de etilo con hidrato de hidrazina para formar isonicotinilhidrazida. Este intermedio se hace reaccionar entonces con 3-metoxi-4-hidroxibenzaldehído para producir this compound .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, el pH y el tiempo de reacción para alcanzar la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Ftivazida experimenta diversas reacciones químicas, incluyendo:

Oxidación: La this compound puede oxidarse para formar los óxidos correspondientes.

Reducción: Puede reducirse bajo condiciones específicas para producir derivados reducidos.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente con nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con this compound en condiciones suaves.

Principales Productos Formados:

Oxidación: Formación de óxidos y otros derivados oxidados.

Reducción: Formación de hidrazonas reducidas.

Sustitución: Formación de hidrazonas sustituidas con diversos grupos funcionales.

Comparación Con Compuestos Similares

Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis.

Rifampicin: An antibiotic used in combination with other drugs to treat tuberculosis.

Ethambutol: Inhibits the synthesis of the mycobacterial cell wall.

Uniqueness of Ftivazide: Ftivazide is unique due to its specific hydrazone structure, which allows it to form stable complexes with metals like copper(II). These complexes exhibit enhanced antibacterial activity compared to the parent compound . Additionally, Ftivazide’s ability to inhibit mycolic acid synthesis makes it a valuable option in the treatment of multi-drug-resistant tuberculosis .

Propiedades

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWOBQSIXLVPDV-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Phthivazid against Mycobacterium tuberculosis?

A1: While the exact mechanism is not fully elucidated in the provided research, Phthivazid is structurally similar to Isoniazid, a known inhibitor of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, ultimately leading to bacterial death.

Q2: Is there any spectroscopic data available for Phthivazid?

A2: The provided research papers do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for Phthivazid.

Q3: How is Phthivazid absorbed, distributed, metabolized, and excreted in the body?

A3: Several studies mention the metabolism of Phthivazid but do not provide detailed information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME). [, , ] Further research is needed to fully understand its pharmacokinetic properties.

Q4: What is the in vivo activity and efficacy of Phthivazid against Mycobacterium tuberculosis?

A4: While some papers mention Phthivazid's use in treating tuberculosis, they primarily focus on its potential toxicity and adverse effects. [, , ] More research is needed to determine its precise in vivo efficacy against Mycobacterium tuberculosis.

Q5: Are there any cell-based assays or animal models used to study Phthivazid's efficacy?

A5: The provided research mentions the use of guinea pigs and rabbits in studying Phthivazid, but details about specific models and their relevance to human tuberculosis are limited. [, , ] Further research using standardized in vitro and in vivo models is necessary to assess its efficacy and safety profile comprehensively.

Q6: What are the known toxic effects and safety concerns associated with Phthivazid use?

A6: Several papers highlight the potential toxicity of Phthivazid, with studies mentioning polyneuritis, adverse effects on the liver, and potential blastomogenic effects. [, , , , ] These findings underscore the need for careful consideration of its safety profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B86826.png)

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)